molecular formula C18H14FNO2 B11299786 N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide

N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11299786
M. Wt: 295.3 g/mol
InChI Key: WTMLPXFPKUWONR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzoxepine core, which is a seven-membered heterocyclic ring containing oxygen, and is substituted with a fluorophenyl group and a carboxamide group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate alkene or alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoroaniline.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the carboxamide group.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.

Comparison with Similar Compounds

N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-8-methyl-1-benzoxepine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may result in different biological activity.

    N-(4-methylphenyl)-8-methyl-1-benzoxepine-4-carboxamide: Contains a methyl group instead of fluorine, potentially altering its chemical reactivity and biological properties.

    N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide: Bromine substitution may affect the compound’s pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-8-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H14FNO2/c1-12-2-3-13-11-14(8-9-22-17(13)10-12)18(21)20-16-6-4-15(19)5-7-16/h2-11H,1H3,(H,20,21)

InChI Key

WTMLPXFPKUWONR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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